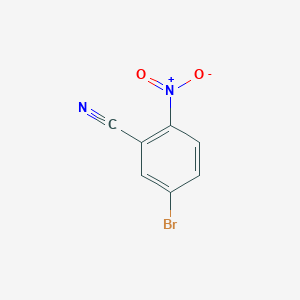
5-Bromo-2-nitrobenzonitrile
Vue d'ensemble
Description
Synthesis Analysis
Synthesis of similar bromo-nitrobenzonitrile derivatives involves multi-step procedures, often starting from simple aromatic compounds and proceeding through bromination, cyanidation, and alkylation steps. For example, Meng Fan-hao (2012) described the synthesis of 5-Bromo-2-isobutoxybenzonitrile, using salicylaldehyde as the starting material and achieving an overall yield of 47.7% through a three-step procedure (Meng Fan-hao, 2012). These methodologies can provide insight into the synthesis of 5-Bromo-2-nitrobenzonitrile by highlighting the importance of choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
Computational and spectroscopic studies have been used to analyze the molecular structure of bromo-nitrobenzonitrile derivatives. Density Functional Theory (DFT) calculations, including the use of basis sets like 6-311++G(d,p), are common for determining the molecular geometry, electronic structure, and vibrational frequencies of these compounds. Kumar and Raman (2017) utilized DFT to study the molecular structure and Second Harmonic Generation (SHG) applications of 5-Bromo-2-methoxybenzonitrile, revealing insights into bond lengths, bond angles, and dihedral angles (A. Kumar, R. Raman, 2017).
Chemical Reactions and Properties
Bromo-nitrobenzonitriles participate in a variety of chemical reactions, including halodeboronation, where aryl boronic acids are transformed into aryl bromides and chlorides under specific conditions. Ronald H. Szumigala et al. (2004) demonstrated the scalability of synthesizing 2-bromo-3-fluorobenzonitrile via bromodeboronation, showcasing the versatility of bromo-nitrobenzonitrile derivatives in chemical synthesis (Ronald H. Szumigala et al., 2004).
Physical Properties Analysis
The physical properties of bromo-nitrobenzonitrile derivatives, such as melting points, boiling points, and solubility, are crucial for their application in various scientific fields. Studies often employ spectroscopic methods like FT-IR and FT-Raman to analyze these properties, along with computational methods to predict and understand the molecular behaviors of these compounds.
Chemical Properties Analysis
Chemical properties, including reactivity, stability, and electronic characteristics, are fundamental aspects of bromo-nitrobenzonitrile derivatives. The analysis of molecular electrostatic potential (MEP), frontier molecular orbitals (FMO), and donor-acceptor interactions provide insights into the electron density distribution and reactive sites of these molecules. K. Arulaabaranam et al. (2021) conducted such an analysis on 5-bromo-3-nitropyridine-2-carbonitrile, offering a comparative perspective on the chemical properties of this compound (K. Arulaabaranam et al., 2021).
Applications De Recherche Scientifique
Pharmaceutiques
5-Bromo-2-nitrobenzonitrile: est un intermédiaire polyvalent en chimie pharmaceutique. Il est utilisé dans la synthèse de divers agents thérapeutiques en raison de sa capacité à subir diverses réactions chimiques. Par exemple, il peut être transformé en composés qui présentent des propriétés anti-inflammatoires et antimicrobiennes . Son groupe nitro peut être réduit en amine, qui peut ensuite être utilisée pour créer une variété de molécules pharmacologiquement actives.
Science des matériaux
En science des matériaux, This compound sert de précurseur pour la synthèse de semi-conducteurs organiques. Ces semi-conducteurs sont essentiels au développement de dispositifs électroniques tels que les cellules solaires et les diodes électroluminescentes (LED). L’atome de brome dans le composé fournit un site réactif pour une fonctionnalisation ultérieure, ce qui est essentiel pour ajuster les propriétés électroniques du matériau .
Synthèse organique
Ce composé est largement utilisé en synthèse organique, en particulier dans la construction de molécules complexes. Il peut participer à des réactions de couplage croisé catalysées au palladium, telles que la réaction de Suzuki, pour former des structures biaryliques qui sont courantes dans de nombreux composés organiques, y compris les produits naturels et les ingrédients pharmaceutiques actifs .
Chimie analytique
En chimie analytique, This compound peut être utilisé comme étalon ou composé de référence dans diverses méthodes spectroscopiques. Ses propriétés spectrales distinctes permettent l’étalonnage des instruments et la validation des méthodes analytiques, garantissant des mesures précises et fiables .
Science de l’environnement
Les scientifiques de l’environnement utilisent This compound pour étudier les processus de dégradation et pour développer des voies de synthèse vertes. Par exemple, il peut être utilisé pour étudier le devenir environnemental des composés nitroaromatiques, qui sont préoccupants en raison de leur toxicité potentielle et de leur persistance dans l’environnement .
Biochimie
En biochimie, This compound peut être utilisé dans l’étude des réactions catalysées par les enzymes. La réactivité du composé le rend approprié pour sonder les mécanismes des transformations enzymatiques, en particulier celles impliquant des substrats halogénés .
Agriculture
La recherche agricole peut employer This compound dans la synthèse de nouveaux pesticides. Ses groupes fonctionnels brome et nitro peuvent être modifiés pour créer des composés qui ciblent des ravageurs ou des mauvaises herbes spécifiques, contribuant au développement de produits chimiques agricoles plus efficaces et plus respectueux de l’environnement .
Industrie alimentaire
Bien que non utilisé directement dans les produits alimentaires, This compound peut être impliqué dans la synthèse de matériaux d’emballage alimentaire. Ses dérivés peuvent conférer des propriétés spécifiques, telles qu’une résistance à la barrière accrue ou une stabilité thermique, aux polymères utilisés dans les applications d’emballage alimentaire .
Safety and Hazards
Propriétés
IUPAC Name |
5-bromo-2-nitrobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrN2O2/c8-6-1-2-7(10(11)12)5(3-6)4-9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCNNOEPOXHHUQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C#N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40312876 | |
| Record name | 5-bromo-2-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40312876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89642-50-2 | |
| Record name | 5-Bromo-2-nitrobenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89642-50-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-nitrobenzonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089642502 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 89642-50-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263787 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-bromo-2-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40312876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-2-nitrobenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![Dibenzo[b,d]furan-2-carbaldehyde](/img/structure/B1267318.png)




